molecular formula C40H52 B1254000 Chlorobactene CAS No. 2932-09-4

Chlorobactene

Cat. No.: B1254000
CAS No.: 2932-09-4
M. Wt: 532.8 g/mol
InChI Key: VJASLAGEYVTOGS-IQAIWTHGSA-N
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Description

Chlorobactene is a carotenoid that is 1,2,4-trimethylmenzene in which the hydrogen at position 3 has been replaced by an all-trans-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaen-1-yl group. Found in photosynthetic green bacteria. It has a role as a bacterial metabolite. It is a carotenoid, a member of benzenes and a carotenoid phi-end group.

Scientific Research Applications

Biosynthesis and Genetic Aspects

Chlorobactene is primarily produced by the green sulfur bacterium Chlorobium tepidum. The genes responsible for this compound modifications, such as hydroxylation, glucosylation, and acylation, have been identified. These modifications are carried out by enzymes like CrtC, which hydroxylates this compound, and others responsible for further modifications. The genes cruC and cruD, encode this compound glucosyltransferase and this compound lauroyltransferase, respectively. This discovery has implications for understanding carotenoid biosynthesis in photosynthetic bacteria and potentially in other organisms as well (Maresca & Bryant, 2006).

Photophysical Properties

Research on aryl carotenoids like this compound has focused on their photophysical properties. Studies using time-resolved absorption spectroscopies have investigated aspects like solvent polarity-induced formation of intramolecular charge transfer states and the energies of excited states. These findings are significant for understanding the photochemistry of carotenoids and their roles in biological systems (Niedzwiedzki & Cranston, 2015).

Chlorophyll Fluorescence and Photosynthesis

Chlorophyll fluorescence, linked to photosynthesis, is an area where this compound's role might be relevant. Chlorophyll a fluorescence (ChlF) is a powerful technique for studying photosynthesis, and this compound, as a component in the photosynthetic machinery, could influence ChlF measurements. This connection is crucial for remote sensing applications, understanding plant physiology, and monitoring ecosystem productivity (Porcar‐Castell et al., 2014).

Environmental and Photocatalytic Applications

This compound and related compounds have been explored in environmental applications, such as photocatalytic degradation of pollutants. Studies have shown that carotenoids like this compound can be involved in the photodegradation process, contributing to environmental cleanup and pollution control strategies (Gupta et al., 2015).

Properties

CAS No.

2932-09-4

Molecular Formula

C40H52

Molecular Weight

532.8 g/mol

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,4-trimethylbenzene

InChI

InChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+

InChI Key

VJASLAGEYVTOGS-IQAIWTHGSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Synonyms

chlorobactene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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